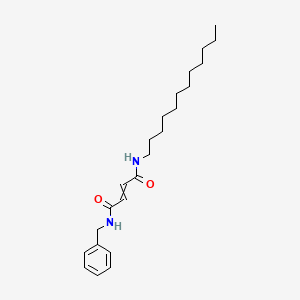
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is a chemical compound with the molecular formula C23H36N2O2 and a molecular weight of 372.54 g/mol . This compound is characterized by its unique structure, which includes a benzyl group and a dodecyl chain attached to a but-2-enediamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~4~-dodecylbut-2-enediamide typically involves the reaction of N-benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond and leads to the formation of substituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .
Industrial Production Methods
While specific industrial production methods for N1-Benzyl-N~4~-dodecylbut-2-enediamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with nucleophiles at the double C=C bond, leading to the formation of substituted succinimides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution: The benzyl and dodecyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include secondary amines, triphenylphosphine, and dialkyl acetylenedicarboxylates . Reaction conditions vary depending on the desired product but often involve solvents like 1,4-dioxane and temperatures ranging from room temperature to 90°C .
Major Products Formed
The major products formed from the reactions of N1-Benzyl-N~4~-dodecylbut-2-enediamide include substituted succinimides and pyrrole derivatives . These products are often characterized by their unique structural features and potential biological activities.
Applications De Recherche Scientifique
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-Benzyl-N~4~-dodecylbut-2-enediamide involves its interaction with molecular targets through nucleophilic addition reactions. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific pathways . detailed studies on its exact molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-Benzyl-N~4~-phenylbut-2-enediamide: Similar in structure but with a phenyl group instead of a dodecyl chain.
N~1~-Benzylmaleimide: Lacks the dodecyl chain and has different reactivity.
N~1~-Phenethylmaleimide: Contains a phenethyl group instead of a benzyl group.
Uniqueness
N~1~-Benzyl-N~4~-dodecylbut-2-enediamide is unique due to its combination of a benzyl group and a long dodecyl chain, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
676993-00-3 |
|---|---|
Formule moléculaire |
C23H36N2O2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N'-benzyl-N-dodecylbut-2-enediamide |
InChI |
InChI=1S/C23H36N2O2/c1-2-3-4-5-6-7-8-9-10-14-19-24-22(26)17-18-23(27)25-20-21-15-12-11-13-16-21/h11-13,15-18H,2-10,14,19-20H2,1H3,(H,24,26)(H,25,27) |
Clé InChI |
UPFZHCKBWLWTSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C=CC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[3-(Trimethoxysilyl)propyl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12535556.png)
![Spiro[2.4]heptane-1-carbonyl chloride](/img/structure/B12535559.png)
![Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12535580.png)

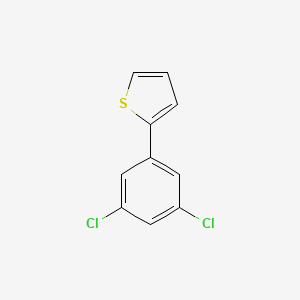
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)
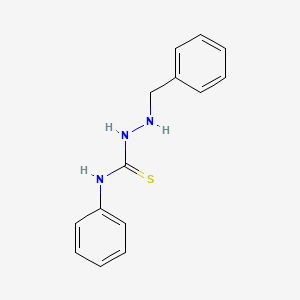
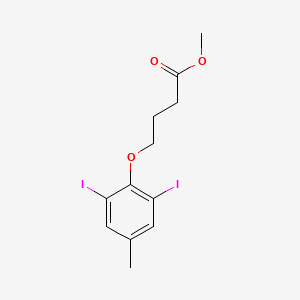
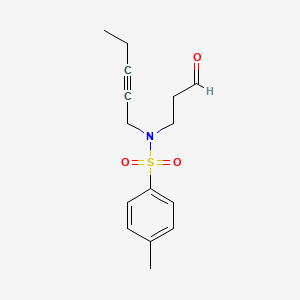
![1-(Phenanthren-9-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12535613.png)



![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
